![molecular formula C4H5KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6](/img/structure/B175031.png)
Ethyl potassium oxalate
Overview
Description
Ethyl potassium oxalate, also known as potassium ethyl oxalate or ethanedioic acid, monoethyl ester, potassium salt, is a compound with the molecular formula C4H5KO4 . It has a molecular weight of 156.18 g/mol . The IUPAC name of the compound is potassium;2-ethoxy-2-oxoacetate .
Molecular Structure Analysis
The molecular structure of Ethyl potassium oxalate includes an ethoxy group (C2H5O) and an oxoacetate group (C2O3), along with a potassium ion . The InChI string representation of the molecule isInChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
. Chemical Reactions Analysis
Ethyl potassium oxalate is a reactive chemical that can undergo hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .Physical And Chemical Properties Analysis
Ethyl potassium oxalate has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 155.98249012 g/mol . The topological polar surface area is 66.4 Ų .Scientific Research Applications
Preparation of Organic Compounds
Ethyl potassium oxalate is used in the preparation of organic compounds. For instance, it is used to prepare oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone .
Analytical Chemistry
In analytical chemistry, oxalate is a key component. It is used in diverse methods for oxalate quantification, including electrochemical detection, liquid chromatography or gas chromatography coupled with mass spectrometry, enzymatic degradation of oxalate with oxalate oxidase and detection of hydrogen peroxide produced, and indicator displacement-based methods employing fluorescent or UV light-absorbing compounds .
Medical Research
Oxalate, which can be derived from ethyl potassium oxalate, is known to be a major component of kidney stones, which commonly contain calcium oxalate crystals. It can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .
Cancer Research
When formulated with platinum as oxaliplatin (an anticancer drug), oxalate has been proposed to cause neurotoxicity and nerve pain . Oxalate is hypothesized to cause this neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .
Cardiometabolic Research
The association between secondary nephrolithiasis and cardiovascular and metabolic diseases (hypertension, type 2 diabetes, and obesity) has inspired researchers to investigate oxalate dysmetabolism and its relation to cardiometabolic toxicity .
Safety and Hazards
Ethyl potassium oxalate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning. Contact may cause severe irritation or burns. Contact may burn or damage the eyes. It is harmful if swallowed .
Future Directions
Due to the ubiquity of oxalate compounds, there is interest in developing efficient methods to quantify oxalate . Novel therapeutics such as small interfering RNA gene silencers, recombinant oxalate-degrading enzymes, and oxalate-degrading bacterial strains hold promise to improve the outlook of patients with oxalate-related diseases . Experimental evidence suggests that anti-inflammatory medications might represent another approach to mitigating or resolving oxalate-induced conditions .
Mechanism of Action
Target of Action
Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of ethyl potassium oxalate are the enzymes involved in these processes .
Mode of Action
Ethyl potassium oxalate is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .
Biochemical Pathways
The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Pharmacokinetics
It is known that liquid forms of potassium, a component of ethyl potassium oxalate, are absorbed a few hours post-administration .
Result of Action
The action of ethyl potassium oxalate results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of ethyl potassium oxalate. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .
properties
IUPAC Name |
potassium;2-ethoxy-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQQBNSTHRHEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062053 | |
Record name | Ethanedioic acid, monoethyl ester, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl potassium oxalate | |
CAS RN |
1906-57-6 | |
Record name | Ethanedioic acid, 1-ethyl ester, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioic acid, 1-ethyl ester, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedioic acid, monoethyl ester, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium ethyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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